3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride. This nomenclature precisely describes the molecular structure, indicating the presence of a cyclobutane ring bearing an amine functional group at the 1-position and a substituted phenyl ring at the 3-position. The phenyl ring carries a trifluoromethoxy group at the para position, which significantly influences the electronic properties of the molecule.
The structural formula reveals a four-membered cyclobutane ring with specific stereochemical considerations. The compound is characterized as a mixture of diastereomers, indicating that multiple stereoisomeric forms exist due to the presence of chiral centers within the cyclobutane framework. The trifluoromethoxy group attached to the phenyl ring introduces significant electron-withdrawing character, which affects both the chemical reactivity and physical properties of the compound.
The molecular structure can be represented showing the cyclobutane ring connected to a para-trifluoromethoxyphenyl substituent, with the amine group positioned on the opposite carbon of the cyclobutane ring. This arrangement creates a rigid, constrained molecular geometry that distinguishes it from more flexible aliphatic analogs.
Molecular Formula and Weight
The molecular formula of this compound is C₁₁H₁₃ClF₃NO. This formula accounts for the complete salt structure, including both the organic amine component and the associated chloride ion. The molecular weight has been determined to be 267.68 grams per mole, which reflects the substantial contribution of the fluorine atoms and the chloride counterion to the overall molecular mass.
The elemental composition breakdown reveals eleven carbon atoms forming the core cyclobutane and phenyl ring systems, thirteen hydrogen atoms distributed across the molecular framework, three fluorine atoms concentrated in the trifluoromethoxy group, one nitrogen atom in the amine functionality, one oxygen atom bridging the trifluoromethyl group to the phenyl ring, and one chlorine atom present as the hydrochloride salt component.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClF₃NO |
| Molecular Weight | 267.68 g/mol |
| Heavy Atom Count | 17 |
| Hydrogen Bond Acceptor Count | 5 |
| Hydrogen Bond Donor Count | 2 |
The molecular weight calculation incorporates the precise atomic masses of all constituent elements, with particular attention to the three fluorine atoms that contribute significantly to the overall mass despite their relatively small atomic number.
Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key
The Simplified Molecular Input Line Entry System representation for this compound is NC1CC(C1)c1ccc(cc1)OC(F)(F)F.Cl. This notation provides a linear description of the molecular connectivity, clearly showing the cyclobutane ring structure with the amine substituent, the phenyl ring attachment, and the trifluoromethoxy group positioning. The appended ".Cl" indicates the presence of the chloride counterion in the salt form.
The International Chemical Identifier for the compound is InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8;/h1-4,8-9H,5-6,15H2;1H. This identifier provides a standardized method for representing the molecular structure that can be universally interpreted by chemical databases and software systems.
The corresponding International Chemical Identifier Key is LRXIAOHGKKDSKK-UHFFFAOYSA-N. This key serves as a unique molecular identifier that enables rapid database searches and cross-referencing across multiple chemical information systems. The key is derived from the complete International Chemical Identifier and provides a condensed hash representation of the molecular structure.
| Identifier Type | Value |
|---|---|
| Simplified Molecular Input Line Entry System | NC1CC(C1)c1ccc(cc1)OC(F)(F)F.Cl |
| International Chemical Identifier | InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8;/h1-4,8-9H,5-6,15H2;1H |
| International Chemical Identifier Key | LRXIAOHGKKDSKK-UHFFFAOYSA-N |
These standardized representations facilitate accurate communication of the molecular structure across different chemical information systems and ensure consistent identification regardless of naming variations or language differences.
Salt Formation and Protonation State Analysis
The hydrochloride salt formation of 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine represents a critical aspect of the compound's chemical identity and practical utility. The salt formation occurs through protonation of the primary amine functional group by hydrochloric acid, resulting in the formation of an ammonium chloride salt structure. This process significantly alters the compound's physical and chemical properties compared to the free base form.
The protonation state analysis reveals that the amine nitrogen atom acts as a Brønsted base, accepting a proton from hydrochloric acid to form a positively charged ammonium center. This ionic interaction with the chloride counterion creates a stable salt structure that typically exhibits enhanced crystallinity and improved handling characteristics compared to the free amine base.
The salt formation process can be represented as a straightforward acid-base neutralization reaction, where the lone pair of electrons on the amine nitrogen coordinates with a hydrogen ion from hydrochloric acid. The resulting ammonium chloride structure maintains the overall molecular framework while introducing ionic character that influences solubility, melting point, and other physicochemical properties.
The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring indirectly affects the basicity of the amine group through inductive effects transmitted through the molecular framework. While this influence is relatively modest due to the spatial separation and intervening saturated carbon atoms, it nonetheless contributes to the specific protonation behavior and salt stability characteristics of this particular compound.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Formal Charge Distribution | Neutral amine | Ammonium cation + chloride anion |
| Ionic Character | Minimal | Significant |
| Crystallinity | Variable | Enhanced |
| Covalently-Bonded Unit Count | 1 | 2 |
The diastereomeric nature of the compound adds complexity to the salt formation process, as different stereoisomers may exhibit slightly different protonation equilibria and salt crystal packing arrangements. This stereochemical diversity contributes to the overall chemical behavior and may influence the specific properties observed in practical applications.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8;/h1-4,8-9H,5-6,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXIAOHGKKDSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-56-8 | |
| Record name | Cyclobutanamine, 3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl compound. The amine group is then introduced, and the final product is obtained as a hydrochloride salt through acid-base reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Investigations
Research indicates that compounds with fluorinated groups often exhibit improved pharmacokinetic profiles. 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is being studied for its potential roles in:
- Antidepressant Activity : Similar compounds have shown the ability to inhibit serotonin uptake, suggesting that this compound may possess antidepressant properties. A structure-activity relationship study indicated significant inhibition of serotonin transporters by related fluorinated compounds.
- Antiviral Properties : Preliminary investigations suggest that derivatives of this compound may exhibit enhanced activity against viral enzymes, making them candidates for antiviral drug development.
Enzyme Interaction Studies
The compound's interactions with specific enzymes and receptors are crucial for understanding its mechanism of action. Research has focused on:
- Binding Affinity : Studies have shown that the trifluoromethoxy group can influence binding affinity and selectivity towards various receptors, which may enhance therapeutic efficacy.
- Enzyme Modulation : Compounds similar to this compound have been shown to modulate enzyme activity, particularly those involved in inflammatory processes such as cyclooxygenase and lipoxygenase .
Antidepressant Activity
A study on fluorinated compounds indicated that they could significantly inhibit serotonin uptake, providing a basis for exploring the antidepressant potential of this compound.
Antiviral Activity
Research into structurally similar compounds demonstrated their effectiveness against certain viral enzymes, suggesting that this compound could be developed into an antiviral agent.
Mechanism of Action
The mechanism by which 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The cyclobutane ring and amine group may also play a role in its biological activity, potentially interacting with key biomolecules and modulating their functions.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: Trifluoromethoxy (OCF₃): Enhances lipophilicity and metabolic stability compared to difluoromethoxy (OCF₂H). Pyrimidin-5-yl: Introduces aromatic nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions, which may enhance binding to enzymes or receptors .
Molecular Weight :
- The target compound’s molecular weight (~267.6 g/mol) is higher than its trifluoromethyl analog (251.68 g/mol) due to the oxygen atom in the OCF₃ group.
Hazard Profile :
- The trifluoromethyl analog exhibits irritant properties (skin, eye, respiratory). The target compound’s hazards are likely similar but require experimental validation .
Research Findings and Implications
Electronic and Steric Effects
- Trifluoromethoxy vs. Trifluoromethyl: The OCF₃ group’s oxygen atom increases steric bulk compared to CF₃, which may reduce membrane permeability but improve target selectivity.
- Difluoromethoxy : The reduced fluorine count lowers electron-withdrawing capacity, which could decrease metabolic stability compared to OCF₃ .
Pharmacokinetic Considerations
- Lipophilicity : Trifluoromethoxy and trifluoromethyl groups enhance logP values, favoring blood-brain barrier penetration. However, the pyrimidin-5-yl substituent’s polarity may limit CNS activity in its dihydrochloride form .
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride (CAS: 1269152-56-8) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C11H13ClF3NO
- Molar Mass : 267.68 g/mol
- Structure : The compound features a cyclobutane ring attached to a phenyl group with a trifluoromethoxy substituent, which is known to influence its biological activity due to the electron-withdrawing nature of the trifluoromethyl group.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the trifluoromethoxy group enhances the compound's potency and selectivity.
- Serotonin Reuptake Inhibition : Similar compounds with trifluoromethyl groups have been shown to inhibit serotonin uptake, suggesting that this compound may exhibit similar properties. Studies indicate that the incorporation of trifluoromethyl groups can enhance binding affinity to serotonin transporters, potentially leading to increased serotonin levels in synaptic clefts .
- Antiviral Activity : Research has indicated that compounds with similar structures may possess antiviral properties by inhibiting viral replication mechanisms through interactions with key viral enzymes .
Case Studies and Experimental Findings
Several studies have investigated the biological effects and therapeutic potential of compounds similar to this compound:
Potential Applications
Given its structural characteristics and preliminary findings, this compound could have several applications:
- Antidepressant Development : Due to its potential as a serotonin reuptake inhibitor.
- Antiviral Drug Design : Leveraging its possible mechanisms against viral replication.
- Research Tool : As a chemical probe in studying serotonin pathways and other neurobiological processes.
Q & A
Q. What are the established synthetic pathways for synthesizing 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride?
- Methodological Answer : The compound is typically synthesized via cyclobutane ring formation. One approach involves [2+2] cycloaddition of 4-(trifluoromethoxy)styrene derivatives with ketones, followed by reductive amination using sodium borohydride to introduce the amine group. The hydrochloride salt is formed via reaction with HCl in ethanol . Alternative routes employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the trifluoromethoxy-substituted phenyl group to pre-formed cyclobutane intermediates .
Q. How is the purity and structural integrity of this compound verified experimentally?
- Methodological Answer : Purity is assessed via HPLC (≥98% purity threshold) and thin-layer chromatography (TLC) using silica gel plates. Structural confirmation relies on 1H/13C NMR spectroscopy to identify cyclobutane protons (δ 2.5–4.0 ppm) and trifluoromethoxy signals (δ ~120 ppm in 19F NMR). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 276.1) .
Advanced Research Questions
Q. What challenges arise in the regioselective functionalization of the cyclobutane ring during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric hindrance from the bulky trifluoromethoxy group. Computational tools (e.g., DFT calculations ) predict preferential attack at the less hindered carbon. Experimentally, low-temperature reactions (–20°C) and catalysts like Pd(PPh3)4 improve selectivity by stabilizing transition states. Post-reaction analysis via X-ray crystallography or NOESY NMR resolves positional isomers .
Q. How do researchers resolve discrepancies between predicted and experimental physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : Predicted properties (e.g., via ACD/Labs Percepta) often underestimate the impact of the trifluoromethoxy group’s electronegativity. Experimental validation includes:
- logP determination : Shake-flask method with octanol/water partitioning.
- Solubility profiling : UV-Vis spectroscopy in DMSO/H2O mixtures.
Discrepancies >0.5 log units necessitate recalibration of computational models using empirical data .
Q. What strategies enhance the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- pH optimization : Buffering at pH 4–5 stabilizes the hydrochloride salt.
- Lyophilization : Prevents hydrolysis during long-term storage.
- Antioxidants : Ascorbic acid (1–5 mM) mitigates oxidative degradation.
Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking of degradation products (e.g., cyclobutane ring-opened derivatives) .
Q. How is the compound’s potential as a pharmacophore evaluated in medicinal chemistry?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement (e.g., 3H-labeled compounds) to assess affinity for serotonin or dopamine receptors.
- SAR studies : Modifying the cyclobutane or trifluoromethoxy group to optimize potency.
- In silico docking : Molecular dynamics simulations with receptors (e.g., 5-HT2A) predict binding modes .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s cytotoxicity in different cell lines?
- Methodological Answer :
- Dose-response curves : Test across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects.
- Mechanistic studies : Flow cytometry (apoptosis assays) and ROS detection kits clarify toxicity pathways.
Contradictions may arise from differences in metabolic activity (e.g., cytochrome P450 expression) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
